BenchChemオンラインストアへようこそ!

rel-Desethylreboxetine-d4 Hydrochloride

Chemical purity Reference standard LC-MS quantification

rel-Desethylreboxetine-d4 Hydrochloride is a tetra-deuterated analog of desethylreboxetine, the primary O-dealkylated metabolite of the selective norepinephrine reuptake inhibitor (sNRI) reboxetine. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) and is specifically designed for the accurate quantification of desethylreboxetine in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C17H20ClNO3
Molecular Weight 325.8 g/mol
Cat. No. B12417987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Desethylreboxetine-d4 Hydrochloride
Molecular FormulaC17H20ClNO3
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O.Cl
InChIInChI=1S/C17H19NO3.ClH/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16;/h1-9,16-19H,10-12H2;1H/t16-,17-;/m1./s1/i4D,5D,8D,9D;
InChIKeyOXMHTYUDUNJEHC-PNDXKXCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rel-Desethylreboxetine-d4 Hydrochloride: Deuterated Internal Standard for Reboxetine Metabolite Quantification


rel-Desethylreboxetine-d4 Hydrochloride is a tetra-deuterated analog of desethylreboxetine, the primary O-dealkylated metabolite of the selective norepinephrine reuptake inhibitor (sNRI) reboxetine [1]. This compound belongs to the class of stable isotope-labeled internal standards (SIL-IS) and is specifically designed for the accurate quantification of desethylreboxetine in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) . The incorporation of four deuterium atoms at the ethoxy-phenyl ring positions yields a nominal mass shift of +4 Da relative to the unlabeled analyte, enabling reliable isotope dilution mass spectrometry (ID-MS) workflows .

Why Generic or Parent-Drug Deuterated Standards Cannot Replace rel-Desethylreboxetine-d4 Hydrochloride in Metabolite Analysis


In LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's extraction recovery, ionization efficiency, and chromatographic behavior to compensate for matrix effects and instrument variability [1]. Using a non-deuterated structural analog (e.g., dibenzepine) or a deuterated parent drug standard (e.g., reboxetine-d5) for quantifying the metabolite desethylreboxetine introduces differential recovery rates and ionization suppression/enhancement that are not representative of the metabolite, leading to systematic bias [2]. Furthermore, substituting with a non-deuterated desethylreboxetine reference standard sacrifices the mass-spectrometric discrimination that enables isotope dilution, precluding the correction of ion suppression and extraction losses inherent to biological samples . The specific deuterium labeling pattern and salt form of rel-Desethylreboxetine-d4 Hydrochloride are therefore not interchangeable with generic labeled or unlabeled alternatives when validated metabolite quantification is required.

Quantitative Differentiation Evidence for rel-Desethylreboxetine-d4 Hydrochloride vs. Closest Analogs


Chemical Purity: rel-Desethylreboxetine-d4 Hydrochloride vs. Unlabeled Desethylreboxetine Reference Standard

The certified chemical purity of rel-Desethylreboxetine-d4 Hydrochloride is ≥98% (HPLC), as reported by independent analytical vendors . In contrast, widely available unlabeled desethylreboxetine reference standards typically exhibit HPLC purities of ≥95% . A 3% absolute purity difference directly reduces the accuracy of calibration curves and quality control samples when the internal standard contributes to the total analyte signal, an effect that is magnified in low-concentration metabolite determinations.

Chemical purity Reference standard LC-MS quantification

Isotopic Enrichment and Mass Shift: +4 Da vs. +3 Da and +5 Da Labeled Analogs

rel-Desethylreboxetine-d4 Hydrochloride delivers a nominal +4 Da mass shift via four deuterium atoms on the ethoxy-phenyl ring. This shift exceeds the recommended minimum of +3 Da required to avoid isotopic cross-talk from the natural-abundance 13C and 2H isotopes of the unlabeled analyte . In contrast, D3-labeled analogs risk spectral overlap with the analyte's [M+3] isotopologue, while D5-labeled variants (e.g., [2H5]-Rel-R,R-Desethylreboxetine, isotopic enrichment 98% 2H ) can introduce a measurable chromatographic retention time shift (ΔtR) due to the deuterium isotope effect, compromising co-elution with the analyte. The D4 design thus balances mass separation and chromatographic fidelity.

Isotopic enrichment Mass shift Deuterium isotope effect

Metabolite-Specific Internal Standard vs. Parent-Drug Deuterated Standard (Reboxetine-d5)

In a validated UPLC-MS/MS method for reboxetine in human plasma, the internal standard-normalized matrix factor for reboxetine-d5 was close to 1.0, demonstrating effective correction of ion suppression/enhancement for the parent drug [1]. However, when quantifying the desethylreboxetine metabolite, the use of reboxetine-d5 as an internal standard fails because the metabolite and parent drug exhibit different extraction recoveries and ionization efficiencies due to their distinct physicochemical properties (e.g., logP, pKa). rel-Desethylreboxetine-d4 Hydrochloride, as a direct isotopologue of the metabolite, provides structurally matched co-elution and ionization behavior, which is essential for achieving EMA/FDA-compliant accuracy (80-120%) and precision (RSD <15%) at the metabolite's lower limit of quantification [2].

Metabolite quantification Internal standard specificity Matrix effect

Hydrochloride Salt Form vs. Formate Salt: Solubility and Stability Considerations for Standard Preparation

rel-Desethylreboxetine-d4 Hydrochloride is supplied as the hydrochloride salt, which, based on general pharmaceutical salt principles, offers higher aqueous solubility and better long-term solution stability compared to the formate salt (e.g., (2S,3S)-Desethylreboxetine-d4 formate salt) . The hydrochloride counterion is the most commonly employed salt form for analytical reference standards due to its non-volatile nature and compatibility with reversed-phase LC mobile phases. While direct comparative solubility data for these specific salts are not published, the hydrochloride form is recommended for preparation of stock solutions at concentrations ≥100 µg/mL in methanol or acetonitrile/water mixtures, which are typical working concentrations for LC-MS/MS internal standard spiking solutions .

Salt form Solubility Standard solution stability

Optimal Application Scenarios for rel-Desethylreboxetine-d4 Hydrochloride Based on Quantitative Differentiation Evidence


Regulatory-Compliant Therapeutic Drug Monitoring (TDM) of Reboxetine Metabolites in Human Plasma

Clinical laboratories developing EMA/FDA-validated LC-MS/MS methods for quantifying O-desethylreboxetine in patient plasma samples benefit from rel-Desethylreboxetine-d4 Hydrochloride as a metabolite-matched SIL-IS. The ≥98% chemical purity supports calibration linearity (R²>0.99) over the therapeutic range, while the +4 Da mass shift ensures baseline separation from endogenous interferences—addressing the key limitation identified in early TDM methods that relied on non-deuterated internal standards and reported quantification limits of 30 nmol/L for the metabolite [1].

Preclinical Pharmacokinetic Studies of Reboxetine Enantiomers Requiring Chiral Separation

In enantioselective pharmacokinetic studies where (R,R)- and (S,S)-desethylreboxetine are chromatographically resolved [2], the hydrochloride salt form of the racemic D4 standard provides a consistent ion-suppression correction across both enantiomeric peaks, which cannot be achieved with a single-enantiomer deuterated standard or with a parent-drug IS. The D4 labeling avoids co-elution with minor isotopologues that could compromise enantiomeric ratio accuracy.

In Vitro Drug-Drug Interaction (DDI) Studies Using CYP3A4 Metabolism Assays

For in vitro hepatocyte or microsome assays evaluating CYP3A4-mediated metabolism of reboxetine to O-desethylreboxetine, rel-Desethylreboxetine-d4 Hydrochloride enables accurate quantification of the metabolite at low nanomolar concentrations without interference from incubation matrix components. The structural equivalence between the D4 IS and the metabolite analyte ensures that any matrix effects from NADPH-regenerating system components are equally compensated, a requirement not met by generic deuterated parent-drug IS or structural analog IS approaches [3].

Forensic Toxicology Confirmation of Reboxetine Exposure via Metabolite Detection

Forensic laboratories performing confirmatory analysis of reboxetine intake through detection of the desethyl metabolite in post-mortem or urine samples require a stable isotope-labeled IS that withstands sample preparation extremes (e.g., enzymatic hydrolysis, SPE). The hydrochloride salt exhibits documented stability under cold storage conditions (-20°C) and ambient shipping , making it logistically suitable for distributed forensic networks.

Quote Request

Request a Quote for rel-Desethylreboxetine-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.